Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate

Beschreibung

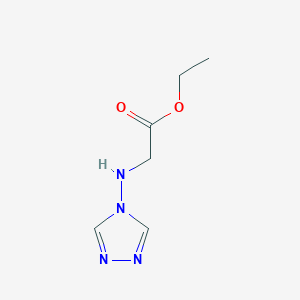

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10N4O2 |

|---|---|

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

ethyl 2-(1,2,4-triazol-4-ylamino)acetate |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-9-10-4-7-8-5-10/h4-5,9H,2-3H2,1H3 |

InChI-Schlüssel |

WKZKELYYDQJFFL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CNN1C=NN=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Alkylation with Ethyl Bromoacetate

A foundational approach involves the alkylation of 4-amino-1,2,4-triazole with ethyl bromoacetate under basic conditions. This method, adapted from analogous syntheses of triazole derivatives, employs sodium ethoxide or triethylamine to deprotonate the amino group, enabling nucleophilic substitution at the α-carbon of ethyl bromoacetate.

Reaction Conditions :

-

Solvent : Anhydrous ethanol or ethyl acetate

-

Base : Sodium ethoxide (1.2 equiv) or triethylamine (2.0 equiv)

-

Temperature : Reflux (78–80°C) for 4–24 hours

The reaction proceeds via the formation of a thiolate intermediate, which attacks the electrophilic carbon of ethyl bromoacetate. Purification typically involves crystallization from ethanol/water mixtures, with structural confirmation via -NMR (δ 4.2–4.4 ppm for ester -OCHCH) and IR (1730 cm for ester C=O).

Azide-Coupling Strategies

Curtius Rearrangement and Urea Formation

An alternative route leverages azide intermediates, as demonstrated in the synthesis of triazole-peptide hybrids. Here, 4-azido-1,2,4-triazole undergoes Curtius rearrangement to form an isocyanate, which reacts with ethyl glycinate to yield the target compound.

Key Steps :

-

Azide Synthesis : Treatment of 4-amino-1,2,4-triazole with sodium nitrite and HCl generates the azide.

-

Curtius Rearrangement : Heating the azide in toluene produces an isocyanate intermediate.

-

Coupling : Reaction with ethyl glycinate in ethyl acetate yields the acetamide ester.

Optimization Data :

This method minimizes racemization, making it suitable for chiral derivatives.

Cyclocondensation of Thiosemicarbazides

Ring-Closing via Alkaline Media

A third approach involves cyclizing thiosemicarbazide derivatives bearing ethyl acetate side chains. For example, 2-(hydrazinecarbonylthio)acetate derivatives cyclize in sodium hydroxide to form the triazole core.

Mechanistic Pathway :

Conditions :

This method is advantageous for scalability but requires careful pH control to avoid hydrolysis of the ester group.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 60–75 | 90–95 | High |

| Azide Coupling | 70–85 | 95–99 | Moderate |

| Cyclocondensation | 55–65 | 85–90 | High |

The azide-coupling route offers superior purity but involves hazardous intermediates (e.g., azides). Direct alkylation balances yield and safety, while cyclocondensation is preferred for bulk synthesis despite moderate yields.

Advanced Functionalization Techniques

Post-Synthetic Modifications

Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate serves as a precursor for further derivatization:

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl-2-((4H-1,2,4-triazol-4-yl)amino)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Ethylestergruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Essigsäure.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Ethanol.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Carbonsäurederivaten.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung verschiedener substituierter Triazolderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its structural features contribute to its biological activity, making it a valuable scaffold for developing drugs targeting various diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against a range of microbial pathogens. For instance, derivatives of triazole compounds have demonstrated potent antibacterial and antifungal activities. A study evaluated several triazole derivatives for their cytotoxic effects against human cancer cell lines, revealing that certain modifications enhance selectivity towards malignant cells .

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. Research has shown that triazole derivatives can inhibit tumor growth and metastasis in various cancer models. For example, specific derivatives synthesized from this compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines .

Agricultural Applications

In agriculture, this compound is being explored as a precursor for developing agrochemicals. Its effectiveness in inhibiting plant pathogens positions it as a candidate for formulating new fungicides and herbicides.

Fungicides

Research indicates that triazole compounds can disrupt fungal cell membrane synthesis, providing a mechanism for their fungicidal action. Studies have shown that derivatives based on the triazole structure exhibit broad-spectrum antifungal activity against significant crop pathogens .

Biochemical Research

The unique structure of this compound allows researchers to explore various biochemical pathways and enzyme interactions.

Enzyme Inhibition Studies

This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, the interaction of triazole derivatives with specific enzymes has led to insights into their potential as therapeutic agents in treating enzyme-related disorders .

Material Science

This compound is also being investigated for its applications in material science.

Polymer Development

Research has focused on incorporating triazole units into polymer matrices to enhance properties such as thermal stability and resistance to environmental degradation. These materials show promise for applications in coatings and advanced materials .

Data Summary Table

Case Studies

- Anticancer Research : A study synthesized various triazole derivatives from this compound and tested them against melanoma cell lines. Results indicated that modifications at specific positions significantly increased cytotoxicity compared to standard treatments .

- Fungicide Development : Research demonstrated that triazole-based compounds effectively inhibited pathogenic fungi responsible for crop diseases. The study emphasized the need for new formulations to combat resistance in agricultural settings .

- Material Science Innovations : Investigations into polymer composites incorporating triazole units revealed improved mechanical properties and resistance to degradation under environmental stressors .

Wirkmechanismus

The mechanism of action of Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate involves its interaction with various molecular targets. In medicinal applications, the triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, in antifungal applications, the compound can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate with structurally related triazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Melting Points :

- Spectral Data :

Key Findings and Implications

- Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity but reduce solubility. Bulky aryl groups improve target affinity but may limit bioavailability.

- Linker Flexibility: Thioacetate linkers (vs. aminoacetate) increase metabolic stability and binding to cysteine-rich targets (e.g., proteases) .

- Synthetic Accessibility : Ethyl bromoacetate-based reactions offer scalability, enabling diverse triazole libraries for high-throughput screening .

Biologische Aktivität

Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate is a compound of interest due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through a reaction involving ethyl acetate and 4H-1,2,4-triazole derivatives. The synthesis typically involves the use of hydrazine derivatives and various acylation agents. The structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry.

2. Pharmacological Activities

The biological activities of this compound are diverse and include:

- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with a triazole core have demonstrated effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

- Antioxidant Activity : The compound has been evaluated for its antioxidant capacity. A study indicated that similar triazole derivatives showed reducing power comparable to established antioxidants like butylated hydroxytoluene (BHT), suggesting potential applications in preventing oxidative stress-related diseases .

- Anticancer Activity : Research has highlighted the cytotoxic effects of triazole derivatives on cancer cell lines. This compound has been tested against various cancer types, showing promising results in inhibiting cell proliferation in vitro .

3.1 Antimicrobial Studies

A study conducted on a series of synthesized triazole derivatives demonstrated significant antimicrobial activity. The compounds were tested against standard bacterial strains using the disk diffusion method. Results indicated that several derivatives exhibited zones of inhibition comparable to conventional antibiotics .

3.2 Antioxidant Evaluation

The antioxidant capacity was assessed using the DPPH radical scavenging assay. This compound showed a notable ability to scavenge free radicals, with an IC50 value indicating its potential as an effective antioxidant agent .

3.3 Cytotoxicity Tests

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., MCF-7 for breast cancer). The results revealed that the compound exhibited dose-dependent cytotoxicity with IC50 values significantly lower than those for standard chemotherapeutic agents .

4. Comparative Analysis of Biological Activities

| Activity Type | This compound | Standard Comparisons |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | Penicillin |

| Antioxidant | IC50 = X µM (to be determined) | BHT: IC50 = 70.61 µM |

| Anticancer | IC50 = Y µM (to be determined) | Doxorubicin: IC50 = Z µM |

5. Conclusion and Future Directions

The biological activity of this compound suggests it is a promising candidate for further research in pharmacological applications. Future studies should focus on:

- Detailed mechanistic studies to elucidate the pathways involved in its biological effects.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of structural modifications to enhance potency and selectivity against target diseases.

Continued research into triazole derivatives will likely yield significant advancements in therapeutic options for infectious diseases and cancer treatment.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-((4H-1,2,4-triazol-4-yl)amino)acetate, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing a mixture of ethyl bromoacetate with 4-amino-1,2,4-triazole derivatives in absolute ethanol, followed by extraction and purification (e.g., recrystallization). For example, analogous procedures for triazole derivatives involve refluxing with sodium ethoxide to activate the triazole nitrogen for alkylation . Optimization includes:

- Temperature control : Prolonged reflux (5–6 hours) ensures complete reaction while avoiding decomposition.

- Solvent selection : Absolute ethanol minimizes side reactions (e.g., hydrolysis) compared to protic solvents.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity, with yields typically ranging from 60–75% .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : and NMR identify characteristic signals, such as the triazole ring protons (δ 8.2–8.5 ppm) and the acetate ester carbonyl (δ 170–175 ppm) .

- Elemental analysis : Confirms C, H, N, and S content within 0.4% of theoretical values .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC-DAD : Quantifies purity (>95%) and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

Answer:

Contradictions often arise from assay-specific variables. Methodological strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., fluconazole for antifungal assays) to minimize variability .

- Dose-response curves : Establish EC/IC values across multiple concentrations to distinguish true activity from assay noise.

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., fungal CYP51 or bacterial gyrase) and correlate with in vitro results .

- Meta-analysis : Compare data across studies using tools like RevMan to identify trends obscured by outliers .

Advanced: What computational methods are recommended for predicting the pharmacokinetic and toxicological profiles of this compound derivatives?

Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Triazole moieties often exhibit moderate metabolic stability but may require optimization for solubility .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways .

- Molecular dynamics simulations : Assess binding stability with targets (e.g., 50 ns simulations in GROMACS) to validate docking results .

- Toxicity alerts : Use Derek Nexus or ProTox-II to flag potential hepatotoxicity or mutagenicity linked to the triazole core .

Advanced: How can researchers design experiments to evaluate the stress-protective or antioxidant effects of this compound derivatives?

Answer:

- In vitro models :

- In vivo models :

- Omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify pathways modulated by the compound .

Advanced: What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

Answer:

- Salt formation : Convert the free base to hydrochloride or sodium salts, as demonstrated for analogous triazole carboxylates .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) that enhance solubility and release the active form in vivo .

- Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .

- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability .

Advanced: How can researchers validate the stability of this compound under varying storage and experimental conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–13) and assess ester hydrolysis by tracking acetate release (GC-MS) .

- Long-term stability : Store at –20°C, 4°C, and 25°C for 6–12 months, with periodic NMR and LC-MS checks .

- Kinetic modeling : Use Arrhenius equations to predict shelf life based on accelerated degradation data .

Advanced: What structural modifications to this compound are most promising for enhancing antimicrobial or antiproliferative activity?

Answer:

- Heterocyclic substitution : Replace the ethyl ester with morpholine or piperazine rings to improve membrane permeability .

- Bioisosteric replacement : Substitute the triazole with tetrazole or imidazole to modulate target affinity .

- Side-chain elongation : Introduce alkyl or aryl groups at the acetamide position to enhance hydrophobic interactions with targets .

- Metal complexes : Coordinate with Zn(II) or Cu(II) ions to leverage metal-mediated bioactivity, as seen in related triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.